3-amino-[1,1'-biphenyl]-4-carbonitrile
Übersicht
Beschreibung
3-amino-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of benzonitrile, characterized by the presence of an amino group and a phenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-[1,1'-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-phenylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by a dehydration step to form the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of toluene derivatives. This process requires high temperatures (400-450°C) and the presence of ammonia and oxygen . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-amino-[1,1'-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Nitro-4-phenylbenzonitrile.
Reduction: 2-Amino-4-phenylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-amino-[1,1'-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-[1,1'-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzonitrile: Similar structure but lacks the phenyl group.
2-Aminobenzonitrile: Lacks the phenyl group and has different reactivity.
4-Phenylbenzonitrile: Lacks the amino group and has different chemical properties.
Uniqueness: 3-amino-[1,1'-biphenyl]-4-carbonitrile is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its dual functional groups make it a versatile compound in synthetic chemistry and biological research.
Eigenschaften
Molekularformel |
C13H10N2 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-amino-4-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI-Schlüssel |
GJYGLOUBZCWQSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.